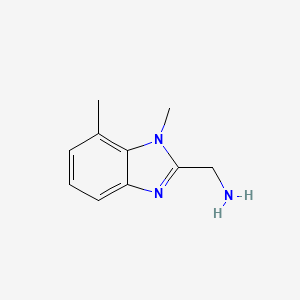

(1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine

Description

Contextualization within Benzodiazole and Benzimidazole (B57391) Heterocyclic Chemistry

The scaffold of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine is fundamentally a benzimidazole derivative. Benzimidazole, also known as 1,3-benzodiazole, is a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to an imidazole (B134444) ring at its 4 and 5 positions. nih.govwikipedia.orgnih.gov This fusion of a six-membered carbocyclic ring with a five-membered heterocyclic ring containing two nitrogen atoms imparts a unique set of chemical and physical properties to the molecule. thieme-connect.comorientjchem.org

Significance of the 1,3-Benzodiazole Core in Organic Synthesis and Chemical Biology

The 1,3-benzodiazole (benzimidazole) core is considered a "privileged scaffold" in medicinal chemistry and chemical biology. orientjchem.orgresearchgate.net This designation stems from its recurring presence in a multitude of pharmacologically active compounds. researchgate.netnih.gov The structural similarity of the benzimidazole nucleus to naturally occurring purines allows it to interact with various biopolymers and biological targets, leading to a broad spectrum of biological activities. nih.gov

The versatility of the benzimidazole ring system makes it a valuable building block in organic synthesis. thieme-connect.com Chemists have developed numerous synthetic routes to create diverse libraries of benzimidazole derivatives. A common and foundational method involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or an aldehyde. nih.govwikipedia.org This flexibility allows for the introduction of a wide variety of substituents at the 2-position, while modifications to the o-phenylenediamine precursor allow for substitutions on the benzene ring. This synthetic tractability has enabled the exploration of structure-activity relationships (SAR) and the optimization of compounds for specific biological functions. nih.gov

The significance of this core is underscored by its presence in numerous clinically important drugs, demonstrating its broad therapeutic relevance.

| Examples of Biological Activities Associated with the Benzimidazole Scaffold | References |

| Antimicrobial | thieme-connect.com |

| Antiviral | nih.gov |

| Anticancer | thieme-connect.comresearchgate.net |

| Anti-inflammatory | thieme-connect.comresearchgate.net |

| Antihypertensive | researchgate.net |

| Anthelmintic | nih.gov |

| Antioxidant | thieme-connect.comresearchgate.net |

Overview of Academic Research Trajectories for Alkylamino-Substituted Benzodiazoles

Academic research into alkylamino-substituted benzodiazoles, particularly those with substitutions at the 2-position like this compound, has largely been driven by the search for new therapeutic agents. longdom.org The introduction of an alkylamino group, such as a methanamine, provides a basic center that can be crucial for molecular interactions with biological targets and can improve the pharmacokinetic properties of the molecule.

One major research trajectory involves the synthesis of novel 2-aminobenzimidazole (B67599) derivatives and screening them for various biological activities. longdom.orgresearchgate.net For instance, studies have focused on developing 2-aminobenzimidazoles as potential antimalarial agents, with some compounds showing high potency against resistant strains of Plasmodium falciparum. nih.gov Another area of investigation is their potential as antimicrobial and anticancer agents. nih.gov The antibacterial activity of some benzimidazoles is thought to arise from their ability to compete with purines, thereby inhibiting the synthesis of bacterial nucleic acids and proteins. nih.gov

The synthesis of these compounds often involves reacting o-phenylenediamines with reagents like cyanamide (B42294) or its derivatives, or through the cyclization of appropriately substituted thioureas. longdom.orgresearchgate.net Researchers continue to develop more efficient and environmentally friendly synthetic methods to access these valuable scaffolds. nih.gov The overarching goal of this research is to explore how different substitution patterns on the benzimidazole ring and the nature of the alkylamino side chain influence biological activity, with the ultimate aim of identifying new lead compounds for drug development. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

(1,7-dimethylbenzimidazol-2-yl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-7-4-3-5-8-10(7)13(2)9(6-11)12-8/h3-5H,6,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMOIOIBKQYIPAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)N=C(N2C)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1,7 Dimethyl 1h 1,3 Benzodiazol 2 Yl Methanamine and Structural Analogs

Precursor Synthesis and Functionalization Approaches

The successful synthesis of the target molecule and its analogs hinges on the efficient preparation of two key building blocks: a substituted o-phenylenediamine (B120857) and a precursor for the 2-methanamine side chain.

Substituted o-phenylenediamines are the cornerstone for the synthesis of a wide array of benzimidazole (B57391) derivatives. For the specific synthesis of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine, the required precursor is 3,N1-dimethylbenzene-1,2-diamine. The most common and versatile method for preparing substituted o-phenylenediamines is the reduction of the corresponding substituted o-nitroanilines. nih.gov

This transformation can be achieved using various reducing agents under different reaction conditions. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is a widely used, clean, and efficient method. Chemical reducing agents are also extensively employed, including:

Metal-acid systems: Tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classical reagents for nitro group reduction. nih.gov

Metal hydrides: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst or lithium aluminum hydride (LiAlH₄) can be used, although they are less common for simple nitro group reductions on aromatic rings due to their high reactivity.

Transfer hydrogenation: Using reagents like hydrazine (B178648) hydrate (B1144303) with a catalyst or ammonium (B1175870) formate (B1220265) provides a milder alternative to high-pressure hydrogenation.

Other reagents: Sodium dithionite (B78146) (Na₂S₂O₄) and tin(II) chloride (SnCl₂) are also effective for the reduction of nitroanilines, particularly in one-pot procedures where the resulting diamine is immediately reacted further. researchgate.netresearchgate.net

The synthesis of the required N-methyl-o-phenylenediamine can be achieved either by methylation of the diamine product or, more commonly, by starting with an appropriately substituted N-alkyl-o-nitroaniline.

The (aminomethyl) group at the 2-position of the benzimidazole ring is typically introduced by using a precursor that contains a reactive carbonyl or nitrile group adjacent to a protected or unprotected amino group. Key precursors include α-amino acids, their esters, or α-amino nitriles.

α-Amino Acids and Derivatives: Glycine (B1666218) and its derivatives are ideal precursors for introducing the 2-(aminomethyl) moiety. A patented method describes the direct condensation of a substituted o-phenylenediamine with an α-amino acid, using a mixture of phosphoric acid and polyphosphoric acid as a catalyst and solvent, to yield 2-aminoalkylbenzimidazoles. google.com This approach directly incorporates the required side chain.

α-Amino Nitriles: These compounds are valuable synthetic intermediates. researchgate.net The Strecker synthesis is a classical and efficient one-pot, three-component reaction for producing α-amino nitriles from an aldehyde or ketone, an amine, and a cyanide source (like trimethylsilyl (B98337) cyanide). organic-chemistry.org These nitriles can then be either hydrolyzed to α-amino acids or reduced to the corresponding diamines before condensation.

α-Amino Ketones: These are important building blocks for various nitrogen-containing heterocycles. colab.wsresearchgate.net They can be synthesized through several routes, including the direct α-amination of ketones using electrophilic nitrogen sources in the presence of a catalyst, or from the oxidation of 2-amino alcohols. organic-chemistry.orgrsc.org

| Precursor Type | Example | Synthetic Method | Reference |

|---|---|---|---|

| α-Amino Acid | Glycine | Direct use in condensation | google.com |

| α-Amino Nitrile | Aminoacetonitrile | Strecker Synthesis (from formaldehyde, ammonia, and cyanide) | organic-chemistry.org |

| α-Keto Acid | Glyoxylic acid | Asymmetric transamination | organic-chemistry.org |

Cyclization Reactions for 1,3-Benzodiazole Ring Construction

One of the most fundamental and widely used methods for synthesizing 2-substituted benzimidazoles is the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives (such as esters, nitriles, or orthoesters). rasayanjournal.co.in This method, often referred to as the Phillips condensation, typically requires harsh conditions, such as heating at high temperatures in the presence of a strong acid catalyst like polyphosphoric acid (PPA) or mineral acids. google.comrasayanjournal.co.in

For the synthesis of this compound, the condensation would involve reacting the appropriate dimethylated o-phenylenediamine with a protected glycine derivative. The use of microwave irradiation has been shown to significantly reduce reaction times and improve yields in such condensations. researchgate.net Various catalysts, including ammonium chloride, have been employed to facilitate the reaction under milder conditions. rasayanjournal.co.in

To improve efficiency and reduce the number of synthetic steps, one-pot procedures that combine the reduction of an o-nitroaniline and the subsequent cyclization have been developed. pcbiochemres.com These methods are highly attractive as they avoid the isolation of the often unstable o-phenylenediamine intermediate. researchgate.netresearchgate.net

In a typical sequence, a substituted o-nitroaniline is reacted with an aldehyde or carboxylic acid in the presence of a reducing agent. nih.gov Sodium dithionite (Na₂S₂O₄) is a particularly effective reagent for this reductive cyclization, often used in solvents like DMSO or aqueous DMF. researchgate.netresearchgate.net The nitro group is first reduced to an amino group, and the resulting in situ generated o-phenylenediamine immediately condenses with the carbonyl compound to form the benzimidazole ring. Other reducing systems like tin(II) chloride or zinc dust have also been successfully employed. researchgate.netpcbiochemres.com This one-pot strategy is highly efficient for generating libraries of benzimidazole derivatives. researchgate.net

| Reducing Agent | Co-reactant | Solvent/Conditions | Key Features | Reference |

|---|---|---|---|---|

| Sodium Dithionite (Na₂S₂O₄) | Aldehydes | DMSO or aq. DMF | Highly efficient, short reaction times. | researchgate.net |

| Tin(II) Chloride (SnCl₂·2H₂O) | Aldehydes | DMF, 60°C | Effective for solid-phase synthesis. | researchgate.net |

| Zinc (Zn) / NaHSO₃ | Aromatic Aldehydes | Water, 100°C | Environmentally benign, uses water as solvent. | pcbiochemres.com |

| Iron (Fe) / Formic Acid | Formic Acid | NH₄Cl additive | High-yielding for 2-unsubstituted benzimidazoles. | organic-chemistry.org |

Beyond the classical condensation and reductive cyclization methods, several other strategies have been developed for the construction of the benzimidazole ring.

Oxidative Cyclizations: These methods involve the reaction of o-phenylenediamines with aldehydes followed by an oxidation step to form the imidazole (B134444) ring. Various oxidants such as hydrogen peroxide (H₂O₂), hypervalent iodine reagents, or even molecular oxygen can be used. organic-chemistry.orgrsc.org Another approach involves the oxidative cyclization of o-(cycloamino)anilines. nih.gov

Transition-Metal-Free Cyclizations: Methods that avoid the use of transition metals are of increasing interest. One such approach involves the intermolecular cyclization of 2-iodoanilines with nitriles, promoted by a strong base like potassium tert-butoxide (KOtBu), to afford 2-substituted benzimidazoles. rsc.orgresearchgate.net

Electrochemical Synthesis: Electrochemical methods offer a green and efficient alternative for benzimidazole synthesis. These techniques can drive the reductive cyclization of o-nitroanilines or the oxidative dehydrogenation and C-N bond formation from N-substituted aniline (B41778) precursors under mild, catalyst-free conditions. rsc.orgacs.org

Cyclization of Amidines: Intramolecular N-arylation of amidines, mediated by a strong base like potassium hydroxide (B78521) in DMSO, provides a route to diversely substituted benzimidazoles. organic-chemistry.org

These alternative pathways provide a broader toolbox for chemists to access complex benzimidazole structures that may be difficult to synthesize via traditional methods.

Derivatization and Functional Group Interconversion at the Methanamine Moiety

The primary amine of the methanamine group is a versatile functional handle for a wide array of chemical transformations. Derivatization at this site allows for the introduction of diverse substituents, which can significantly modulate the physicochemical and biological properties of the parent molecule.

The nucleophilic nature of the primary amine on the methanamine side chain facilitates straightforward N-alkylation and N-acylation reactions. These transformations are fundamental for creating libraries of derivatives for chemical and biological screening.

N-Alkylation: Selective mono- or di-alkylation can be achieved through several standard methods. Reductive amination, which involves the reaction of the primary amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride), is a common and efficient strategy for producing secondary amines. Direct alkylation with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a non-nucleophilic base can also be employed, though careful control of stoichiometry is required to minimize over-alkylation to the tertiary amine. Nitriles have also been identified as effective alkylating agents for the selective N-alkylation of amines under catalytic hydrogenation conditions. rsc.org

N-Acylation: Acylation of the methanamine group to form amide derivatives is typically a high-yielding and straightforward process. The reaction is commonly performed using acyl chlorides or anhydrides in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. Coupling reactions with carboxylic acids, facilitated by reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP), provide a milder alternative for amide bond formation. orientjchem.org These methods are compatible with a wide range of functional groups on the acylating agent. orientjchem.org

Table 1: Examples of Selective Alkylation and Acylation Reactions This table is illustrative and based on common organic transformations.

| Starting Material | Reagent | Reaction Type | Product Class |

|---|---|---|---|

| This compound | Benzaldehyde, NaBH₄ | Reductive Amination | N-Benzyl derivative |

| This compound | Acetyl Chloride, Et₃N | Acylation | N-Acetyl derivative |

| This compound | Benzoic Acid, EDC, DMAP | Amide Coupling | N-Benzoyl derivative |

| This compound | Ethyl Bromide, K₂CO₃ | Alkylation | N-Ethyl derivative |

Beyond simple alkyl and acyl chains, the introduction of side chains containing additional heteroatoms (N, O, S) can impart unique properties and interaction capabilities. Key examples include the synthesis of urea (B33335), thiourea, and more complex heterocyclic derivatives.

Urea and Thiourea Formation: The reaction of this compound with isocyanates or isothiocyanates provides a direct route to N,N'-disubstituted ureas and thioureas, respectively. nih.govsciencescholar.us This reaction is typically rapid and efficient. The urea functionality is a key structural motif in many bioactive compounds due to its ability to act as a potent hydrogen bond donor and acceptor. nih.gov

Heterocycle Formation: The methanamine moiety can serve as a building block for constructing more elaborate heterocyclic systems. For instance, condensation of its hydrazide derivative with various carboxylic acids can yield substituted 1,3,4-oxadiazoles. koreascience.kr This multi-step process first involves converting the primary amine to a hydrazide, which is then cyclized to form the oxadiazole ring, demonstrating a sophisticated functional group interconversion. koreascience.kr

Table 2: Synthesis of Derivatives with Heteroatom-Containing Side Chains This table is illustrative and based on established synthetic routes for analogous compounds.

| Starting Material | Reagent(s) | Product Class |

|---|---|---|

| This compound | Phenyl isocyanate | Phenyl Urea Derivative |

| This compound | Phenyl isothiocyanate | Phenyl Thiourea Derivative |

| 2-(Aminomethyl)benzimidazole Hydrazide Derivative | Carboxylic Acids | 1,3,4-Oxadiazole Derivative koreascience.kr |

| 2-Aminobenzimidazole (B67599) | Isocyanates in Pyridine | N3-substituted Urea Derivative google.com |

Regioselectivity and Stereoselectivity in the Synthesis of this compound Derivatives

Regioselectivity: A primary challenge in the derivatization of this compound is controlling regioselectivity. The molecule possesses two principal nucleophilic sites: the exocyclic primary amine of the methanamine group and the endocyclic N3 nitrogen of the benzimidazole ring. While the N1 position is blocked by a methyl group, the N3 nitrogen remains a potential site for competing side reactions, particularly alkylation.

The relative nucleophilicity of these two sites can be influenced by reaction conditions. Under neutral or acidic conditions, the more basic exocyclic amine is likely to be protonated, reducing its nucleophilicity and potentially favoring reactions at the N3 position. Conversely, under basic conditions, the N3 position might compete more effectively. Achieving selective derivatization of the methanamine group often requires careful optimization of the base, solvent, and temperature. In cases where selectivity is poor, a protecting group strategy, such as employing a Boc or Cbz group on the methanamine nitrogen, may be necessary to ensure the reaction occurs exclusively at the desired N3 position, followed by a deprotection step. Studies on related benzimidazole systems have extensively explored N-alkylation of the imidazole core, highlighting the challenge of controlling reactions between the two ring nitrogens in unprotected analogs. jbarbiomed.com

Stereoselectivity: Stereochemical considerations arise when introducing chiral centers into the molecule. This can be achieved by reacting the methanamine with chiral reagents, such as a chiral carboxylic acid for acylation or a chiral aldehyde in reductive amination. Such reactions would result in the formation of a mixture of diastereomers, which could potentially be separated by chromatography. While methods for the enantioselective C2-functionalization of benzimidazole cores have been developed, nih.gov strategies focusing on the stereoselective derivatization of a pre-existing 2-(methanamine) side chain are less common but represent a significant area for potential development.

Process Optimization and Scalability Considerations for Synthesis

The efficient synthesis of the core this compound precursor is crucial for the subsequent development of its derivatives. Process optimization focuses on improving yield, reducing reaction times, minimizing waste, and ensuring the procedure is amenable to large-scale production.

Catalysis and Reaction Conditions: The foundational step, typically the condensation of a substituted o-phenylenediamine with an appropriate carbonyl compound or its equivalent, has been the subject of extensive optimization. orientjchem.org Modern approaches favor heterogeneous catalysts, such as Al-PILC (Aluminum-pillared clay) or engineered MgO@DFNS (Magnesium Oxide on Dendritic Fibrous Nanosilica), which offer advantages in terms of easy separation and reusability. rsc.org The use of gold nanoparticle catalysts has also been shown to promote the selective synthesis of 2-substituted benzimidazoles under mild, ambient conditions. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating the synthesis of benzimidazole derivatives. nih.gov It can dramatically reduce reaction times from hours or days to minutes, often leading to higher yields and cleaner reaction profiles compared to conventional heating. google.comscholarsresearchlibrary.com This technology has been successfully applied to the synthesis of 1,2-disubstituted benzimidazoles and has been shown to be scalable. nih.govmdpi.com

Scalability: Transitioning from laboratory-scale synthesis to pilot or industrial-scale production requires robust and reproducible protocols. Key considerations include the cost and availability of starting materials, catalyst efficiency and loading, and the simplicity of product isolation and purification. Solvent-free ("neat") reaction conditions or the use of environmentally benign solvents like ethanol (B145695) or water are increasingly preferred to enhance the sustainability of the process. rsc.orgnih.gov Successful gram-scale syntheses have been reported for various benzimidazole derivatives, demonstrating the viability of these optimized methods for producing substantial quantities of material. nih.govrsc.org

Table 3: Comparison of Synthetic Conditions for Benzimidazole Core Formation

| Method | Catalyst / Reagent | Solvent | Energy Source | Key Advantages | Reference |

|---|---|---|---|---|---|

| Heterogeneous Catalysis | MgO@DFNS | Ethanol | Stirring (RT) | High yield, reusable catalyst, green conditions | rsc.org |

| Nanoparticle Catalysis | Au/TiO₂ | CHCl₃:MeOH | Stirring (RT) | Mild conditions, high selectivity, reusable catalyst | mdpi.com |

| Microwave-Assisted | Er(OTf)₃ | Solvent-free | Microwave | Rapid (5-10 min), high yields, green conditions | nih.gov |

| Microwave-Assisted | Al-PILC | Not specified | Microwave | Efficient, recyclable catalyst | |

| Conventional | EDC·HCl, DMAP | CH₂Cl₂ / CH₃COOH | Stirring / Reflux | Good yields for specific substrates | orientjchem.org |

Computational Chemistry and Theoretical Investigations of 1,7 Dimethyl 1h 1,3 Benzodiazol 2 Yl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity. These calculations are based on the principles of quantum mechanics and can predict various molecular attributes with a high degree of accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of many-body systems. nih.gov For (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine, DFT calculations, particularly using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation through geometry optimization. researchgate.net This process minimizes the energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule, including the distribution of electron density and the molecular electrostatic potential, can also be mapped. These calculations reveal the electron-rich and electron-poor regions of the molecule, which are crucial for understanding its intermolecular interactions.

Table 1: Predicted Geometrical Parameters of this compound (Optimized with DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-N (imidazole ring) | ~1.38 Å |

| C-C (benzene ring) | ~1.40 Å | |

| C-N (methanamine) | ~1.47 Å | |

| Bond Angle | C-N-C (imidazole ring) | ~108° |

| N-C-N (imidazole ring) | ~115° | |

| Dihedral Angle | Benzimidazole-Methanamine | Variable |

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity. For benzimidazole (B57391) derivatives, the HOMO is typically localized on the benzimidazole ring, while the LUMO distribution can vary depending on the substituents. dergipark.org.tr

Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Symbol | Typical Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.0 to -5.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.0 to -0.5 |

| HOMO-LUMO Energy Gap | ΔE | 4.5 to 5.5 |

| Electronegativity | χ | 3.5 to 3.0 |

| Chemical Hardness | η | 2.25 to 2.75 |

| Global Electrophilicity Index | ω | 1.5 to 1.0 |

Quantum chemical calculations can accurately predict various spectroscopic parameters. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. beilstein-journals.org By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data for related benzimidazole compounds, the accuracy of the computational model can be validated. nih.govresearchgate.net

Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. These calculations help in the assignment of experimental vibrational bands to specific molecular motions, such as stretching, bending, and torsional modes.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Key Carbon Atoms in this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (imidazole) | 150 - 155 |

| C4/C7 (benzene) | 110 - 120 |

| C5/C6 (benzene) | 120 - 125 |

| C3a/C7a (bridgehead) | 135 - 145 |

| CH₂ (methanamine) | 40 - 45 |

| CH₃ (N-methyl) | 30 - 35 |

Mechanistic Investigations of 1,7 Dimethyl 1h 1,3 Benzodiazol 2 Yl Methanamine and Derivatives in Defined Molecular Systems

Enzyme Inhibition Studies at the Molecular Level

The benzimidazole (B57391) scaffold is a common feature in molecules designed to inhibit a range of enzymes, including those involved in epigenetic regulation. rsc.orgresearchgate.net Derivatives have shown activity against targets such as histone deacetylases (HDACs) and bromodomains. researchgate.net

Specific kinetic data, such as inhibition constants (Kᵢ) or detailed IC₅₀ values from dose-response curves for (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine, are not available in peer-reviewed literature. However, patent literature points to the potential of closely related benzimidazole structures as inhibitors of key cellular enzymes.

Bromodomain Inhibition: The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, are critical epigenetic readers that recognize acetylated lysine (B10760008) residues on histones. nih.gov Inhibition of these proteins is a promising strategy in oncology. While direct binding affinity (Kᵈ) or kinetic characterization for this compound with bromodomains is not documented, the general class of benzimidazoles has been explored for this purpose. researchgate.net Assays to determine such activity would typically involve techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaLISA to measure the displacement of a known ligand or peptide from the bromodomain binding pocket. nih.gov

ATPase Activity Modulation: The AAA+ ATPase p97 (also known as VCP) is involved in numerous cellular processes, including protein degradation, and is a target in cancer therapy. nih.govnih.gov Some benzimidazole-containing compounds have been investigated as p97 inhibitors. nih.gov The inhibitory activity is typically quantified by measuring the reduction in ATP hydrolysis in the presence of the compound. For a molecule like this compound, its potential to inhibit p97 would be assessed via an ATPase activity assay, which measures the production of ADP or inorganic phosphate.

Without specific experimental data, a table of kinetic parameters cannot be generated for this compound.

There are no publicly available co-crystal structures of this compound with any protein target. X-ray crystallography is a crucial technique used to understand how a ligand binds to its target protein, revealing the specific amino acid interactions that mediate inhibition. pdbj.orgnih.gov For instance, a co-crystal structure with a bromodomain would elucidate how the dimethyl-benzodiazole core fits into the acetyl-lysine binding pocket and which residues it forms hydrogen bonds or hydrophobic interactions with.

Similarly, site-directed mutagenesis studies, where specific amino acids in the target protein's active site are altered, have not been reported for this compound. Such studies would be instrumental in validating the binding mode observed in crystallography and quantifying the energetic contribution of individual residues to the ligand-protein interaction.

Receptor Binding and Ligand-Protein Interaction Profiling In Vitro

Information regarding the interaction of this compound with specific cell surface or nuclear receptors is absent from the scientific literature.

No studies have been published that determine the binding affinity (e.g., Kᵈ, Kᵢ) or selectivity profile of this compound against a panel of receptors. Benzimidazole derivatives have been developed as ligands for various receptors, including cannabinoid (CB2) receptors, but this activity is highly dependent on the specific substitutions on the benzimidazole core. nih.gov A comprehensive screening campaign using radioligand binding assays would be necessary to determine the affinity and selectivity of this specific compound.

Given the lack of data on receptor binding, no information is available on whether this compound acts as an agonist, antagonist, or inverse agonist at any receptor. Functional assays, such as measuring second messenger levels (e.g., cAMP) or reporter gene activation, would be required to characterize its functional activity at a given receptor.

Exploration as Molecular Probes for Epigenetic Research

While the benzimidazole scaffold is featured in compounds targeting epigenetic machinery, there is no evidence to suggest that this compound has been specifically developed or utilized as a molecular probe. rsc.orgresearchgate.net Its potential as a bromodomain inhibitor suggests a theoretical application in this area. A molecular probe would typically be a modified version of the compound, for example, appended with a fluorescent dye for cellular imaging or a biotin (B1667282) tag for affinity purification (pull-down) experiments to identify protein interaction partners. The development of such probes is essential for validating drug targets and understanding their cellular function. nih.gov

Studies on Molecular Stabilization of Protein Conformations (e.g., Transthyretin stabilization)

Following a comprehensive review of publicly available scientific literature, including peer-reviewed articles and patent databases, no specific studies detailing the mechanistic investigations of This compound and its derivatives in the molecular stabilization of protein conformations, such as transthyretin (TTR), have been identified.

The stabilization of the native tetrameric structure of transthyretin is a clinically validated therapeutic strategy for the treatment of transthyretin amyloidosis (ATTR). This approach involves small molecules that bind to the thyroxine-binding sites of TTR, kinetically stabilizing the tetramer and preventing its dissociation into amyloidogenic monomers. While compounds featuring a benzimidazole core have been explored as potential TTR stabilizers, specific research findings, including detailed mechanistic data and data tables for this compound, are not present in the current body of scientific literature.

Therefore, a detailed discussion on the research findings, mechanism of action, and relevant data tables for this specific compound in the context of transthyretin stabilization cannot be provided at this time.

Advanced Applications and Chemical Utility of 1,7 Dimethyl 1h 1,3 Benzodiazol 2 Yl Methanamine in Materials Science and Catalysis

Role as Building Blocks for Complex Organic Architectures

The structural framework of (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine, featuring a fused heterocyclic system and a primary amine, renders it an exemplary building block for the construction of elaborate organic molecules. Its utility spans the synthesis of polyheterocyclic systems and macrocycles, and as a key reactant in cascade and multi-component reactions.

Precursors for Polyheterocyclic Systems and Macrocycles

The bifunctional nature of this compound, possessing both a nucleophilic amine and a benzimidazole (B57391) core capable of N-alkylation or participation in condensation reactions, makes it a valuable precursor for the synthesis of polyheterocyclic systems. While specific research on the 1,7-dimethyl derivative is limited, the general reactivity of 2-aminomethylbenzimidazoles suggests its potential in constructing fused heterocyclic systems. For instance, reactions with appropriate bifunctional electrophiles could lead to the formation of novel ring systems fused to the benzimidazole core.

The synthesis of macrocycles is another area where this compound could find significant application. The formation of a DNA-encoded macrocyclic library utilizing intramolecular benzimidazole formation has been reported, highlighting the utility of the benzimidazole scaffold in constructing complex macrostructures. nih.gov The aminomethyl group of this compound can be incorporated into a larger ring system through reactions such as amide bond formation or reductive amination with dialdehydes or diacyl chlorides.

Table 1: Representative Examples of Polyheterocyclic Systems Derived from Benzimidazole Precursors

| Precursor | Reagent(s) | Resulting Polyheterocyclic System | Reference |

| 2-Aminobenzimidazole (B67599) | Arylglyoxals, 1,3-Cyclohexanedione | Benzimidazo[2,1-b]quinazolin-1(2H)-ones | rsc.org |

| N-(2-aminophenyl)-6-methoxy-5-nitrosopyrimidine-2,4-diamine | Schiff base formation followed by oxidative ring closure | 6-Benzimidazolyl-5-nitrosopyrimidines | researchgate.net |

| o-(Pyrrolidin-1-yl)anilines | Hydrogen peroxide in ethyl acetate | Pyrrolo[1,2-a]benzimidazoles | nih.gov |

This table presents examples of polyheterocyclic systems synthesized from related benzimidazole precursors to illustrate the potential synthetic utility of this compound.

Reagents in Cascade and Multi-Component Reactions

Cascade and multi-component reactions (MCRs) are powerful tools in organic synthesis for the efficient construction of complex molecules in a single pot. The reactivity of the aminomethyl group and the benzimidazole nitrogen atoms in this compound makes it a suitable candidate for such reactions.

While specific MCRs involving this exact compound are not extensively documented, the participation of similar 2-aminobenzimidazole derivatives in such transformations is known. For example, a one-pot synthesis of 2-aminothiophene linked benzimidazoles has been achieved using 2-cyanomethyl benzimidazoles in a modified Gewald multicomponent reaction. nih.govwikipedia.org It is conceivable that this compound could participate in Ugi or Passerini reactions, which are isocyanide-based MCRs, by providing the amine component. nih.govbeilstein-journals.orgmdpi.comnih.govnih.govnih.govfu-berlin.debeilstein-journals.orgnih.gov The Ugi reaction, for instance, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to form a bis-amide, offering a pathway to highly diverse and complex structures.

Table 2: Examples of Multi-Component Reactions Involving Amine Components

| MCR Type | Amine Component | Other Reactants | Product Type | Reference |

| Ugi Reaction | Ammonia | Aldehydes/Ketones, Isocyanides, Carboxylic Acids | α-Acetamido carboxamide derivatives | nih.gov |

| Passerini Reaction | (Not a direct reactant, but product can be derived from amine precursors) | Isocyanides, Aldehydes/Ketones, Carboxylic Acids | α-Acyloxy amides | nih.govbeilstein-journals.org |

| Gewald Reaction | (Amine functionality is part of the benzimidazole precursor) | 2-Cyanomethyl benzimidazoles, Aldehydes, Sulfur | 2-Aminothiophene-linked benzimidazoles | nih.govwikipedia.org |

This table illustrates the utility of amine functionalities in various multi-component reactions, suggesting the potential of this compound as a valuable reagent.

Coordination Chemistry and Metal Complex Formation

The benzimidazole nucleus and the appended aminomethyl group in this compound provide multiple coordination sites, making it an excellent ligand for the formation of metal complexes.

Ligand Properties of the Methanamine Functionality and Benzodiazole Core

The methanamine functionality provides a primary amine nitrogen donor, which can readily coordinate to a metal center. The benzodiazole core offers two potential coordination sites: the imine nitrogen (N3) and the amine nitrogen (N1). The coordination behavior will be influenced by the steric and electronic effects of the methyl groups at the 1 and 7 positions. The 1-methyl group precludes coordination at N1, thus directing metal binding to the N3 position. The 7-methyl group may introduce some steric hindrance, potentially influencing the geometry of the resulting metal complex.

The combination of the "hard" amine donor and the "borderline" imine donor of the benzimidazole ring allows this ligand to act as a bidentate N,N'-donor, forming stable five-membered chelate rings with metal ions. The electronic properties of the benzimidazole ring can be tuned by the substituents, and the electron-donating methyl groups at the 1 and 7 positions are expected to increase the electron density on the benzimidazole nitrogen, potentially enhancing its donor capacity.

Synthesis and Characterization of Metal-Benzodiazole Complexes

The synthesis of metal complexes with this compound can be readily achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. While specific complexes of this ligand are not widely reported, the synthesis and characterization of numerous complexes with similar 2-aminomethylbenzimidazole derivatives have been described. These complexes have been characterized by various techniques, including single-crystal X-ray diffraction, which provides definitive structural information.

For instance, the crystal structure of a zinc(II) complex with 2-(1H-benzimidazol-2-yl)aniline, a related bidentate ligand, reveals a distorted tetrahedral geometry around the zinc ion, coordinated by the imidazole (B134444) and aniline (B41778) nitrogens and two chloride ligands. researchgate.net It is anticipated that this compound would form similar chelate complexes with various transition metals.

Table 3: Representative Metal Complexes of Benzimidazole-Based Ligands

| Ligand | Metal Ion | Coordination Geometry | Key Structural Feature | Reference |

| 2-(1H-benzimidazol-2-yl)aniline | Zn(II) | Distorted Tetrahedral | Bidentate N,N' coordination | researchgate.net |

| Tris((1H-benzo[d]imidazol-2-yl)methyl)amine | Ni(II) | - | Tetradentate N,N',N'',N''' coordination | rsc.org |

| 1,2-bis(benzimidazol-l-yl)ethane | Co(II), Cu(II), Zn(II), Cd(II) | Various | Formation of 1D polymeric chains and 2D networks | researchgate.net |

This table showcases the diverse coordination chemistry of benzimidazole-based ligands, suggesting the potential for this compound to form a variety of metal complexes.

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions and the assembly of molecules into larger, organized structures. The benzimidazole moiety is an excellent functional group for directing supramolecular assembly due to its ability to participate in hydrogen bonding and π-π stacking interactions.

The this compound molecule possesses both hydrogen bond donors (the -NH2 group) and acceptors (the N3 atom of the benzimidazole ring), allowing for the formation of intricate hydrogen-bonded networks. Furthermore, the aromatic benzimidazole core can engage in π-π stacking interactions with other aromatic systems, contributing to the stability and organization of the supramolecular assembly.

A notable application of benzimidazole derivatives in supramolecular chemistry is in the field of host-guest chemistry. For example, 2-heterocyclic-substituted benzimidazoles have been shown to form inclusion complexes with cucurbit[n]urils, a class of macrocyclic host molecules. nih.govresearchgate.net These interactions are driven by hydrogen bonding and ion-dipole forces. The formation of such host-guest complexes can alter the physicochemical properties of the guest molecule, such as its fluorescence and solubility. nih.govresearchgate.net Given its structural features, this compound is a promising candidate for similar host-guest studies.

Molecular Recognition and Self-Assembly Studies

The benzodiazole scaffold is exceptionally adept at participating in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are fundamental to molecular recognition and self-assembly. The design and modification of benzodiazole derivatives have led to a diversity of self-assembled structures, from discrete coordination complexes to intricate metal-organic frameworks and smart nanomaterials. researchgate.net These supramolecular structures are formed through carefully orchestrated non-covalent interactions, often involving metal coordination and aromatic stacking. researchgate.net

The physicochemical nature of the benzodiazole unit, with its combination of a hydrophobic benzene (B151609) ring and a hydrogen-bonding-capable imidazole ring, allows for assembly through various chemical pathways. researchgate.net This dual nature enables the formation of complex, hierarchical structures. For instance, the co-assembly of benzodiazole derivatives with natural hydroxyl acids via complementary hydrogen bonds can lead to the formation of chiral nanostructures with enhanced chiroptical properties. rsc.org

| Benzodiazole Derivative | Self-Assembly Driving Force | Resulting Structure/Application |

| Generic Benzodiazole Derivatives | Metal Coordination, π-π Stacking | Metal-Organic Frameworks, Nanocontainers, Microflowers |

| Benzodiazole Derivatives | Hydrogen Bonding with Chiral Acids | Chiral Nanostructures with Enhanced Optical Activity |

| 1,2-disubstituted benzimidazole | Spontaneous Aggregation | Organic Nanoparticles for Drug Delivery |

Host-Guest Chemistry Utilizing the Benzodiazole Scaffold

The inherent molecular recognition capabilities of the benzodiazole scaffold make it an excellent component in the design of host molecules for host-guest chemistry. Benzodiazole-containing macrocycles and other supramolecular architectures have been developed for the selective binding of various guest molecules, including ions and neutral species. This recognition is often driven by a combination of hydrogen bonding, electrostatic interactions, and size/shape complementarity. researchgate.net

Supramolecular systems based on host-guest interactions have found significant applications in biomedical fields, where they can be used to enhance the solubility and stability of drug molecules. acs.org The encapsulation of a guest molecule within a benzodiazole-based host can protect it from degradation and control its release, which is a key principle in supramolecular chemotherapy. rsc.org Furthermore, receptors containing benzodiazole derivatives have been successfully employed as colorimetric, fluorescent, and electrochemical sensors for anions. researchgate.net

Catalytic Applications in Organic Transformations

The benzodiazole moiety is a prominent structural feature in a variety of catalysts, spanning both organocatalysis and transition metal-catalyzed reactions. Its ability to act as a hydrogen bond donor, a proton shuttle, or a ligand for a metal center makes it a versatile component in catalyst design.

Role as Organocatalysts or Ligands in Metal-Catalyzed Reactions

Benzodiazole derivatives have been successfully employed as bifunctional organocatalysts, activating substrates through hydrogen bond interactions. nih.gov These catalysts have proven effective in a range of asymmetric transformations. The combination of a Brønsted acidic N-H proton and a Lewis basic imine nitrogen allows for the simultaneous activation of both the nucleophile and the electrophile in a reaction.

In the realm of metal-catalyzed reactions, benzodiazole-containing compounds serve as excellent ligands for a variety of transition metals, including nickel, copper, and palladium. nih.govacs.orgresearchgate.net The nitrogen atoms in the imidazole ring can coordinate to the metal center, influencing its electronic properties and steric environment, thereby controlling the catalytic activity and selectivity of the resulting complex. These complexes have been utilized in a wide array of cross-coupling reactions. acs.org

| Catalyst Type | Benzodiazole Derivative | Reaction | Role of Benzodiazole |

| Organocatalyst | Chiral Guanidines from Benzimidazoles | Enantioselective α-amination | Bifunctional activation via H-bonding |

| Metal-Catalyst Ligand | Chelating Bidentate Benzimidazole-based NHCs | Kumada Coupling | Ligand for Nickel(II) center |

| Metal-Catalyst Ligand | 2-Pyridyl-Benzimidazole Derivatives | Various Cross-Coupling Reactions | Ligand for Palladium(II) center |

Asymmetric Catalysis with Chiral Benzodiazole Derivatives

The development of chiral benzodiazole derivatives has opened up new avenues in asymmetric catalysis. By introducing chirality into the benzodiazole scaffold, either in a substituent or as part of a larger chiral framework, catalysts can be designed to induce stereoselectivity in chemical reactions, leading to the preferential formation of one enantiomer of a chiral product.

Chiral benzodiazole-derived organocatalysts have been particularly successful in the asymmetric electrophilic amination of 1,3-dicarbonyl compounds and 3-substituted oxindoles. nih.govnih.gov For example, chiral trans-cyclohexanediamine-benzodiazole derivatives have been shown to act as efficient bifunctional organocatalysts, providing good yields and high enantioselectivities in the amination of unprotected oxindoles. nih.gov Similarly, chiral benzimidazolium salts have been used to generate N-heterocyclic carbenes that catalyze the asymmetric borylation of α,β-unsaturated esters with high enantioselectivity. researchgate.net

| Chiral Catalyst | Reaction | Yield | Enantiomeric Excess (ee) |

| Chiral trans-cyclohexanediamine-benzimidazole derivative | Asymmetric electrophilic amination of 3-substituted oxindoles | Good | Good to Excellent |

| Chiral Benzimidazolium Salts | Asymmetric borylation of α,β-unsaturated esters | - | up to 85% |

| L-prolinamide | Stereoselective aldol (B89426) addition of N-1 benzimidazolyl acetaldehyde | 92% | 90% |

Integration into Functional Materials

The unique photophysical properties of many benzodiazole derivatives make them ideal candidates for integration into functional materials, particularly in the area of chemical sensing.

Development of Fluorescent Probes and Sensors

Benzodiazole-based compounds that exhibit fluorescence are of great interest for the development of chemosensors. researchgate.net The fluorescence of these molecules can be modulated by their interaction with specific analytes, such as metal ions or anions, leading to a measurable change in the fluorescence signal ("turn-on" or "turn-off" response). researchgate.net This principle has been used to design highly selective and sensitive fluorescent probes.

For example, a benzodiazole-derived fluorescent sensor has been developed for the selective "turn-off" detection of Cu(II) ions and the ratiometric "turn-on" detection of Zn(II) ions in aqueous solutions. rsc.org Another novel benzodiazole-based fluorescent probe was designed for the selective recognition of Co(II) ions. mdpi.com The selectivity of these sensors is often attributed to the specific coordination of the target ion with the nitrogen and/or other donor atoms within the benzodiazole-based molecule. mdpi.com

| Benzodiazole-based Sensor | Analyte Detected | Response Type | Detection Limit |

| 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) | Cu(II) | Turn-off | - |

| 2,6-dibenzoimidazolyl-4-methoxyphenol conjugate (BBMP) | Zn(II) | Ratiometric Turn-on | - |

| 2,2′-((3-(1H-benzo[d]imidazol-2-yl)-1,2-phenylene) bis(oxy)) bis(N-(quinolin-8-yl) acetamide) (DQBM-B) | Co(II) | Turn-off | 3.56 µmol L−1 |

| N,N'-di-(2'-benzimidazolyl-methylene)-1, 10-phenanthroline-2,9-diamide | F-, AcO- | Turn-off | - |

| N,N'-di-(2'-benzimidazolyl-methylene)-1, 10-phenanthroline-2,9-diamide | Cl-, Br-, I- | Turn-on | - |

Incorporation into Polymeric Materials for Specific Functions

The integration of benzimidazole derivatives, such as this compound, into polymer backbones is a strategic approach to developing high-performance materials with tailored functionalities. The inherent properties of the benzimidazole moiety—rigidity, thermal stability, and potential for hydrogen bonding—make it a valuable building block in materials science. When incorporated into polymers, these characteristics can be translated into enhanced mechanical strength, improved thermal resistance, and specific chemical affinities useful in catalysis and separation technologies.

The primary amine group in derivatives like this compound serves as a reactive handle for polymerization. This allows for its inclusion as a monomer in the synthesis of various polymers, most notably polyamides and polyimides. The direct polycondensation of benzimidazole-containing diamines with aromatic dicarboxylic acids or their derivatives is a common and effective method for creating polyamides with high molecular weights and desirable properties. csic.es The resulting poly(benzimidazole-amide)s exhibit special characteristics due to the combination of aromatic amide and benzimidazole groups along the polymer chain. csic.es

One of the key advantages of incorporating benzimidazole units is the significant enhancement of the thermal and mechanical properties of the resulting polymers. For instance, polyimides containing benzimidazole moieties demonstrate outstanding thermal stability, with high glass transition temperatures (Tg) and decomposition temperatures. mdpi.com The rigidity of the benzimidazole ring, coupled with the potential for intermolecular hydrogen bonding between the N-H groups of the imidazole ring and carbonyl groups of the imide, contributes to a more ordered and stable polymer matrix. mdpi.comrsc.org This leads to materials that can withstand demanding operational conditions, making them suitable for applications in aerospace and electronics. researchgate.net

Moreover, the chemical nature of the benzimidazole group can be exploited to impart specific functionalities to polymeric materials. Benzimidazole-linked polymers (BILPs) have emerged as a promising class of porous materials for applications such as gas capture and separation. nih.gov The imidazole moiety provides sites for dipole-dipole interactions, which can lead to selective adsorption of gases like sulfur dioxide (SO2) and carbon dioxide (CO2). nih.gov The thermal and chemical robustness of BILPs makes them suitable for use in harsh industrial environments. nih.gov

In the realm of catalysis, polymers functionalized with benzimidazole or related imidazole derivatives can act as solid-supported catalysts. rsc.org The nitrogen atoms in the imidazole ring can coordinate with metal ions, creating active catalytic centers. These polymer-supported catalysts offer the advantages of easy separation from the reaction mixture and potential for recyclability, contributing to more sustainable chemical processes. For example, imidazole ionic liquid functionalized porous organic polymers have been shown to be effective and reusable acid catalysts for the synthesis of benzimidazole derivatives. rsc.org

The table below summarizes research findings on the properties of various polymers incorporating benzimidazole derivatives, illustrating the impact of the benzimidazole moiety on the final material's performance.

| Polymer Type | Benzimidazole Monomer | Key Properties | Potential Applications |

| Poly(benzimidazole-amide) | Diamine containing benzimidazole rings | Enhanced water absorption, good mechanical and thermal properties. csic.es | Membranes for separation processes, high-performance fibers. |

| Benzimidazole-Linked Polymer (BILP) | 1,2,4,5-Benzenetetraamine tetrahydrochloride and 1,3,5-triformylbenzene | High thermal and chemical stability, high SO2 uptake capacity, good selectivity over CO2, CH4, and N2. nih.govacs.org | Flue gas desulfurization, toxic gas capture. nih.gov |

| Polyimide (PI) | Benzimidazole-based diamine | Outstanding thermal stability (Tg up to 448 °C), excellent mechanical strength (tensile strength up to 148.6 MPa). mdpi.com | High-temperature resistant films, flexible electronic substrates. mdpi.com |

| Poly(benzimidazole imide) (N-Ph-PBII) | 5-Amine-2-(4-amino-benzene)-1-phenyl-benzimidazole (N-PhPABZ) | High glass-transition temperature (up to 425 °C), low affinity for water (1.4%), increased optical transparency. rsc.org | Advanced engineering plastics, optical materials. |

| Porous Organic Polymer (POP) | N-methylimidazole (N-MI) and p-dichloroxylene (p-DCX) | High surface area, CO2 uptake up to 73.6 cm3 g−1, reusable acid catalyst. rsc.org | CO2 capture, heterogeneous catalysis. rsc.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1,7-dimethyl-1H-1,3-benzodiazol-2-yl)methanamine, and how can reaction conditions be optimized for academic research?

- Methodology : The compound is synthesized via the Debus-Radziszewski reaction, involving condensation of o-phenylenediamine derivatives with carboxylic acids under acidic conditions. For the dimethyl-substituted variant, 3,4-diaminotoluene and formic acid are common precursors. Optimization includes adjusting reaction temperature (80–120°C), solvent choice (e.g., acetic acid or ethanol), and catalyst use (e.g., HCl). Purification via recrystallization or column chromatography ensures high yields (≥70%) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Analytical Workflow :

- 1H/13C NMR : Confirms aromatic proton environments and methyl group positions (e.g., δ 2.4 ppm for N-methyl groups).

- Mass Spectrometry (MS) : Validates molecular weight (175.23 g/mol via ESI-MS) .

- IR Spectroscopy : Identifies NH stretching (~3400 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).

- Elemental Analysis : Ensures purity (>95%) .

Q. What initial biological screening assays are recommended to evaluate its bioactivity?

- Assays :

- Antimicrobial Activity: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme Inhibition: Fluorescence-based assays for kinases or proteases.

- Controls : Include known inhibitors (e.g., imatinib for kinases) and solvent-only blanks .

Advanced Research Questions

Q. How can computational chemistry methods predict interaction mechanisms between this compound and biological targets?

- Approach :

- Molecular Docking (AutoDock Vina): Models binding to ATP-binding pockets (e.g., kinases).

- Molecular Dynamics (MD): Simulates ligand-protein stability (e.g., 100-ns trajectories in GROMACS).

- QSAR Modeling: Correlates substituent effects (e.g., methyl groups) with bioactivity .

- Validation : Compare computational IC50 values with experimental data from enzyme assays .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

- Troubleshooting :

- Purity Verification: Use HPLC (>99% purity) to exclude batch variability.

- Assay Reproducibility: Standardize protocols (e.g., pH, incubation time).

- Meta-Analysis: Pool data from multiple studies (e.g., using RevMan) to identify outliers .

Q. What challenges arise in crystallizing this compound, and how does SHELX software aid structural refinement?

- Crystallography :

- Crystal Growth: Slow evaporation from DMSO/water mixtures.

- Data Collection: High-resolution X-ray diffraction (λ = 1.5418 Å).

- Refinement: SHELXL refines anisotropic displacement parameters and resolves twinning via HKLF5 format .

Q. How do methyl groups at the 1 and 7 positions influence electronic properties and reactivity compared to non-methylated analogs?

- Substituent Effects :

- Electron-Donating Effect: Methyl groups increase electron density on the benzimidazole ring, enhancing nucleophilic substitution at the methanamine group.

- Steric Hindrance: Reduces reactivity in bulky environments (e.g., hindered access to enzyme active sites).

- Comparative Studies: Non-methylated analogs show lower logP (1.2 vs. 2.1), affecting membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.